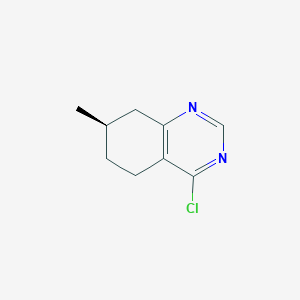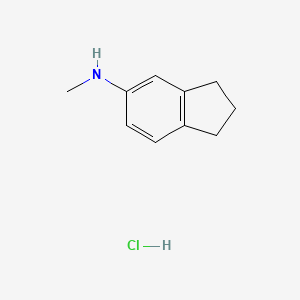
2-Chloro-3-fluoro-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine compound with the molecular formula C7H7ClFNO It is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, which significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of an appropriate precursor, followed by reduction to introduce the amino group. The chloro and fluoro substituents are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to hydroxyl chlorination and fluorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The process often requires stringent safety measures due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce nitroanilines or aminophenols.
Scientific Research Applications
2-Chloro-3-fluoro-4-methoxyaniline finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-methoxyaniline involves its interaction with various molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and binding affinity to biological targets. The amino group can form hydrogen bonds, while the chloro and fluoro substituents can participate in halogen bonding and hydrophobic interactions, affecting the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoro-4-methoxyaniline: Similar structure but with different positions of the chloro and fluoro groups.
4-Chloro-2-fluoro-3-methoxyaniline: Another isomer with varied positions of substituents.
4-Methoxyaniline: Lacks the chloro and fluoro substituents, making it less reactive in certain reactions.
Uniqueness
2-Chloro-3-fluoro-4-methoxyaniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective organic transformations and as a precursor for specialized chemical products.
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |
InChI Key |
AIVXYUAOWQOBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)

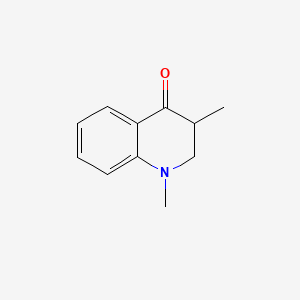


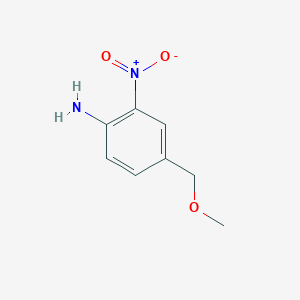
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
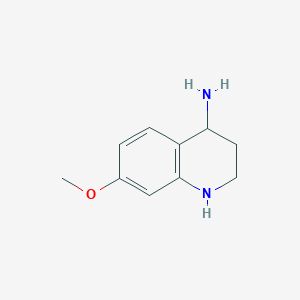
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
